

A Comparative Performance Analysis: Reactive Red 180 vs. Bifunctional Reactive Dyes

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Compound of Interest		
Compound Name:	Reactive red 180	
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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Monofunctional and Bifunctional Reactive Dyes for Cellulosic Substrates

In the realm of textile chemistry and dyeing technology, the selection of appropriate dyes is paramount to achieving desired coloration, fastness, and overall product quality. This guide provides a detailed comparison of the performance of C.I. **Reactive Red 180**, a monofunctional reactive dye, against bifunctional reactive dyes, using Novacron Brilliant Red FN-3GL as a representative example. This analysis is supported by available experimental data on key performance indicators such as exhaustion and fixation rates, alongside detailed experimental protocols for dyeing and fastness testing.

Executive Summary

Bifunctional reactive dyes generally exhibit superior fixation and washing fastness properties compared to monofunctional dyes like **Reactive Red 180**. This enhanced performance is attributed to the presence of two reactive groups in the bifunctional dye molecule, which increases the probability of covalent bond formation with the hydroxyl groups of cellulosic fibers. While monofunctional dyes are effective, bifunctional dyes offer greater efficiency and durability, making them a preferred choice for applications demanding high-quality and long-lasting coloration.

Data Presentation: Performance Metrics



The following tables summarize the key performance indicators for **Reactive Red 180** and a representative bifunctional reactive dye, Novacron Brilliant Red FN-3GL, on cotton fabric. It is important to note that the data for **Reactive Red 180** is based on typical values for monofunctional reactive dyes, as specific experimental data under directly comparable conditions to the bifunctional dye was not available in the public domain. The data for Novacron Brilliant Red FN-3GL is derived from a specific study.

Table 1: Comparison of Exhaustion and Fixation Percentages on Cotton

Dye Type	Dye Name	Exhaustion (%)	Fixation (%)
Monofunctional	C.I. Reactive Red 180	~70-80	~50-70
Bifunctional	Novacron Brilliant Red FN-3GL	85	75

Note: Data for **Reactive Red 180** represents a general range for monofunctional dyes. Data for Novacron Brilliant Red FN-3GL is from a specific study for comparison.

Table 2: Wash Fastness Performance (ISO 105-C06)

Dye Type	Dye Name	Change in Color	Staining on Multifiber Fabric
Monofunctional	C.I. Reactive Red 180	Good (4)	Moderate to Good (3-4)
Bifunctional	Novacron Brilliant Red FN-3GL	Excellent (4-5)	Excellent (4-5)

Note: Ratings are on a scale of 1 to 5, where 5 represents the best performance. Values for **Reactive Red 180** are typical for monofunctional dyes.

Experimental Protocols

I. Exhaust Dyeing Protocol for Cotton Fabric



This protocol outlines a standard laboratory procedure for dyeing cotton fabric with reactive dyes.

- 1. Materials and Reagents:
- Scoured and bleached 100% cotton fabric
- Reactive dye (e.g., C.I. Reactive Red 180 or Novacron Brilliant Red FN-3GL)
- Glauber's salt (anhydrous sodium sulfate)
- Soda ash (sodium carbonate)
- Acetic acid
- · Non-ionic soaping agent
- · Distilled water
- 2. Equipment:
- Laboratory dyeing machine (e.g., Glycerin bath beaker dyeing machine)
- Beakers and graduated cylinders
- pH meter
- Spectrophotometer for measuring dye concentration (optional, for precise exhaustion and fixation calculation)
- 3. Dyeing Procedure:
- · Preparation of Dyebath:
 - Set the liquor-to-material ratio (L:R) to 20:1.
 - Prepare the dyebath with the required amount of distilled water.



- Add the pre-dissolved reactive dye to the dyebath. The amount of dye is calculated based on the desired shade percentage on the weight of the fabric (% owf).
- Dyeing Cycle:
 - Immerse the cotton fabric in the dyebath at room temperature (approximately 30°C).
 - Run the machine for 10 minutes to ensure even wetting of the fabric.
 - Gradually add the required amount of Glauber's salt in two portions over 20 minutes. The amount of salt depends on the shade percentage.
 - Raise the temperature to the dyeing temperature (e.g., 60°C for bifunctional dyes, may vary for monofunctional dyes) over 20 minutes.
 - Continue dyeing at this temperature for 30 minutes.
 - Add the required amount of pre-dissolved soda ash to the dyebath to increase the pH and initiate fixation.
 - Continue the dyeing process for a further 60 minutes.
- After-treatment (Washing-off):
 - Drain the dyebath.
 - Rinse the dyed fabric with cold water.
 - Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.
 - Soap the fabric with a non-ionic soaping agent (2 g/L) at 95°C for 15 minutes.
 - Rinse the fabric thoroughly with hot and then cold water.
 - Squeeze and air-dry the fabric.

II. Wash Fastness Test Protocol (ISO 105-C06)



This protocol describes the procedure for determining the resistance of the color of textiles to domestic and commercial laundering.

- 1. Materials and Reagents:
- Dyed fabric specimen (10 cm x 4 cm)
- Multifiber adjacent fabric (containing strips of acetate, cotton, nylon, polyester, acrylic, and wool)
- · ECE phosphate reference detergent 'B'
- Sodium perborate tetrahydrate
- Grade 3 water (as per ISO 3696)
- Stainless steel balls (6 mm diameter)
- 2. Equipment:
- Launder-Ometer or a similar apparatus for agitated washing at controlled temperature and speed.
- Thermostatically controlled water bath.
- Grey Scale for assessing change in color (ISO 105-A02) and staining (ISO 105-A03).
- Color matching cabinet with a standardized light source (e.g., D65).
- 3. Test Procedure (Method C2S 60°C):
- Specimen Preparation:
 - Sew the dyed fabric specimen (10 cm x 4 cm) onto a piece of multifiber adjacent fabric of the same size along one of the shorter edges.
- · Washing:

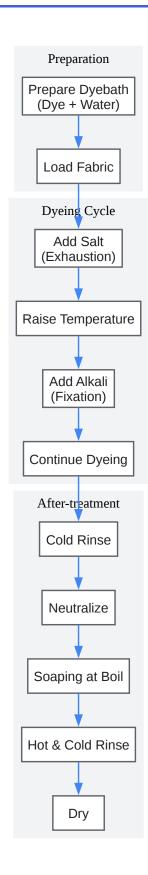


- Prepare the wash liquor containing 4 g/L ECE detergent and 1 g/L sodium perborate in Grade 3 water.
- Place the composite specimen in a stainless steel container of the Launder-Ometer.
- Add 50 mL of the wash liquor and 25 stainless steel balls to the container.
- Seal the container and place it in the Launder-Ometer, which has been pre-heated to 60°C.
- Run the machine for 30 minutes at 60 ± 2°C.
- · Rinsing and Drying:
 - Remove the specimen from the container and rinse it twice in Grade 3 water.
 - Squeeze out the excess water.
 - Unstitch the specimen from the multifiber fabric, leaving it attached at one edge.
 - Dry the specimen and the multifiber fabric in air at a temperature not exceeding 60°C.
- Assessment:
 - Assess the change in color of the dyed specimen using the Grey Scale for color change under a standardized light source.
 - Assess the degree of staining on each of the six fiber strips of the multifiber adjacent fabric using the Grey Scale for staining.

Mandatory Visualization Reactive Dyeing Process Workflow

The following diagram illustrates the key stages involved in a typical exhaust dyeing process for cotton with reactive dyes.





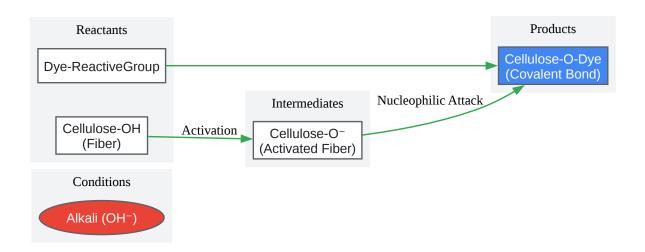
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Caption: Workflow of a typical exhaust dyeing process for cotton with reactive dyes.



Signaling Pathway of Reactive Dye Fixation

The diagram below illustrates the chemical reaction pathway for the fixation of a reactive dye onto a cellulosic fiber under alkaline conditions.



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Caption: Covalent bond formation between a reactive dye and cellulosic fiber.

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